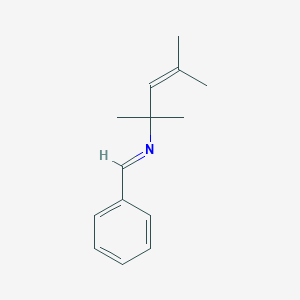
1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane, also known as Isoflurane, is a fluorinated methyl ether. It is widely recognized for its use as a volatile anesthetic agent in medical settings. The compound has the molecular formula C₃H₂ClF₅O and a molecular weight of 184.49 g/mol . Isoflurane is known for its efficacy in inducing and maintaining general anesthesia, making it a critical component in modern anesthetic practices.
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane typically involves the reaction of chlorodifluoromethane with trifluoroethanol in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods often involve large-scale reactors and stringent quality control measures to produce Isoflurane in bulk quantities .
Analyse Chemischer Reaktionen
1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert Isoflurane into less fluorinated derivatives.
Substitution: Isoflurane can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in various analytical techniques.
Biology: Isoflurane is employed in studies involving the central nervous system due to its anesthetic properties.
Medicine: Beyond its primary use as an anesthetic, Isoflurane is studied for its potential neuroprotective effects.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane involves its interaction with the central nervous system. Isoflurane enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This results in the suppression of neuronal activity, thereby inducing anesthesia. The compound also affects other ion channels and receptors, contributing to its overall anesthetic effect .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane can be compared with other similar compounds such as:
Enflurane: Another fluorinated methyl ether used as an anesthetic. Isoflurane is preferred due to its lower incidence of side effects.
Halothane: A halogenated hydrocarbon anesthetic. Isoflurane has a better safety profile and is less likely to cause hepatotoxicity.
Sevoflurane: A fluorinated ether with rapid onset and recovery times. .
Eigenschaften
CAS-Nummer |
64017-73-8 |
|---|---|
Molekularformel |
C3H2ClF5O |
Molekulargewicht |
184.49 g/mol |
IUPAC-Name |
1-chloro-1-(difluoromethoxy)-1,2,2-trifluoroethane |
InChI |
InChI=1S/C3H2ClF5O/c4-3(9,1(5)6)10-2(7)8/h1-2H |
InChI-Schlüssel |
WPSUOVRIOAWRCD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(OC(F)F)(F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
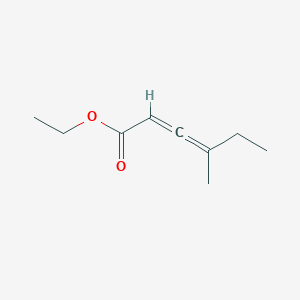
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
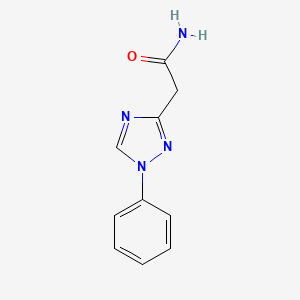
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)
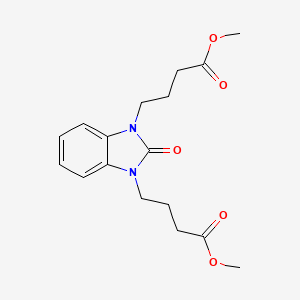
![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
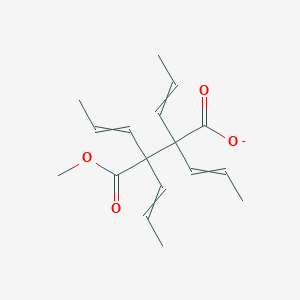
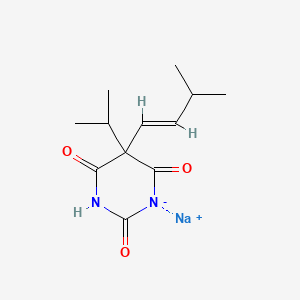

![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)


